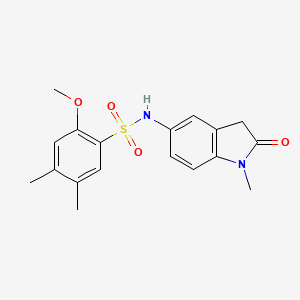

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Indolinone Core: The indolinone moiety can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Methoxylation and Methylation: The methoxy and dimethyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure reproducibility and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation or alkylation conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial and anti-inflammatory properties.

Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Industrial Applications:

Mécanisme D'action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: A simple sulfonamide with antibacterial properties.

Indomethacin: An indole derivative with anti-inflammatory activity.

Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group with an indolinone moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and biological research, setting it apart from simpler sulfonamides and indole derivatives.

Activité Biologique

2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group linked to an indolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antibacterial and anti-inflammatory domains.

Chemical Structure and Properties

The IUPAC name for this compound is 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide. Its molecular formula is C18H20N2O4S, with a molecular weight of 368.43 g/mol. The structure combines features of both sulfonamides and indolinones, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 368.43 g/mol |

| CAS Number | 921558-78-3 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor functions. This interaction can disrupt various biological pathways, leading to therapeutic effects.

Antibacterial Properties

Research indicates that compounds with sulfonamide moieties exhibit significant antibacterial activity. The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against reference strains and clinical isolates .

Anti-inflammatory Effects

The indolinone structure contributes to the anti-inflammatory properties of the compound. It acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which plays a pivotal role in the inflammatory response .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Case Studies

- Antibacterial Activity : A study assessed the efficacy of various sulfonamide derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a bactericidal effect with an MIC comparable to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Activity : Research focusing on COX-II inhibitors highlighted the potential of this compound to reduce inflammation in animal models, suggesting its applicability in treating inflammatory diseases .

- Anticancer Activity : In vitro assays conducted on breast cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis, warranting further investigation into its mechanism of action .

Propriétés

IUPAC Name |

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11-7-16(24-4)17(8-12(11)2)25(22,23)19-14-5-6-15-13(9-14)10-18(21)20(15)3/h5-9,19H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFSBQCCNQVUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.